

# Spectroscopic Profile of (2,5-Dibromophenyl)methanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2,5-Dibromophenyl)methanol

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This technical guide provides a detailed overview of the expected spectroscopic data for **(2,5-Dibromophenyl)methanol** (CAS No: 147034-01-3). Due to the absence of a complete, publicly available experimental dataset for this specific compound, the following sections present predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines the standard experimental protocols for obtaining such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2,5-Dibromophenyl)methanol**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.60	d	1H	Ar-H (H6)
~ 7.35	dd	1H	Ar-H (H4)
~ 7.20	d	1H	Ar-H (H3)
~ 4.70	s	2H	-CH <sub>2</sub> OH
~ 2.0-3.0	br s	1H	-OH

Note: The chemical shift of the hydroxyl proton is variable and dependent on concentration and temperature.

## Table 2: Predicted $^{13}\text{C}$ NMR Spectroscopic Data

Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  ( $\delta$  77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 141	Ar-C (C1)
~ 134	Ar-CH (C6)
~ 131	Ar-CH (C4)
~ 130	Ar-CH (C3)
~ 123	Ar-C (C5)
~ 122	Ar-C (C2)
~ 64	-CH <sub>2</sub> OH

## Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~ 3400-3200	Strong, Broad	O-H stretch (alcohol)
~ 3100-3000	Medium	Aromatic C-H stretch
~ 1580, 1470	Medium-Strong	Aromatic C=C stretch
~ 1050-1000	Strong	C-O stretch (primary alcohol)
Below 800	Strong	C-Br stretch

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z	Relative Abundance	Assignment
264/266/268	High	[M] <sup>+</sup> (Molecular ion)
185/187	High	[M - Br] <sup>+</sup>
106	Medium	[M - 2Br] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, M+4) would be a key diagnostic feature.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-25 mg of **(2,5-Dibromophenyl)methanol** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.[1]
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.[2]

- To ensure a homogeneous solution, the sample can be gently vortexed or sonicated.[2]
- If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]
- Cap the NMR tube securely.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[2]
  - Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.[2]
  - Tune and match the probe to the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).[2]
  - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the data.[2]

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount (a few milligrams) of **(2,5-Dibromophenyl)methanol** in a volatile solvent like methylene chloride or acetone.
  - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
  - Apply a drop of the solution to the surface of the salt plate.
  - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

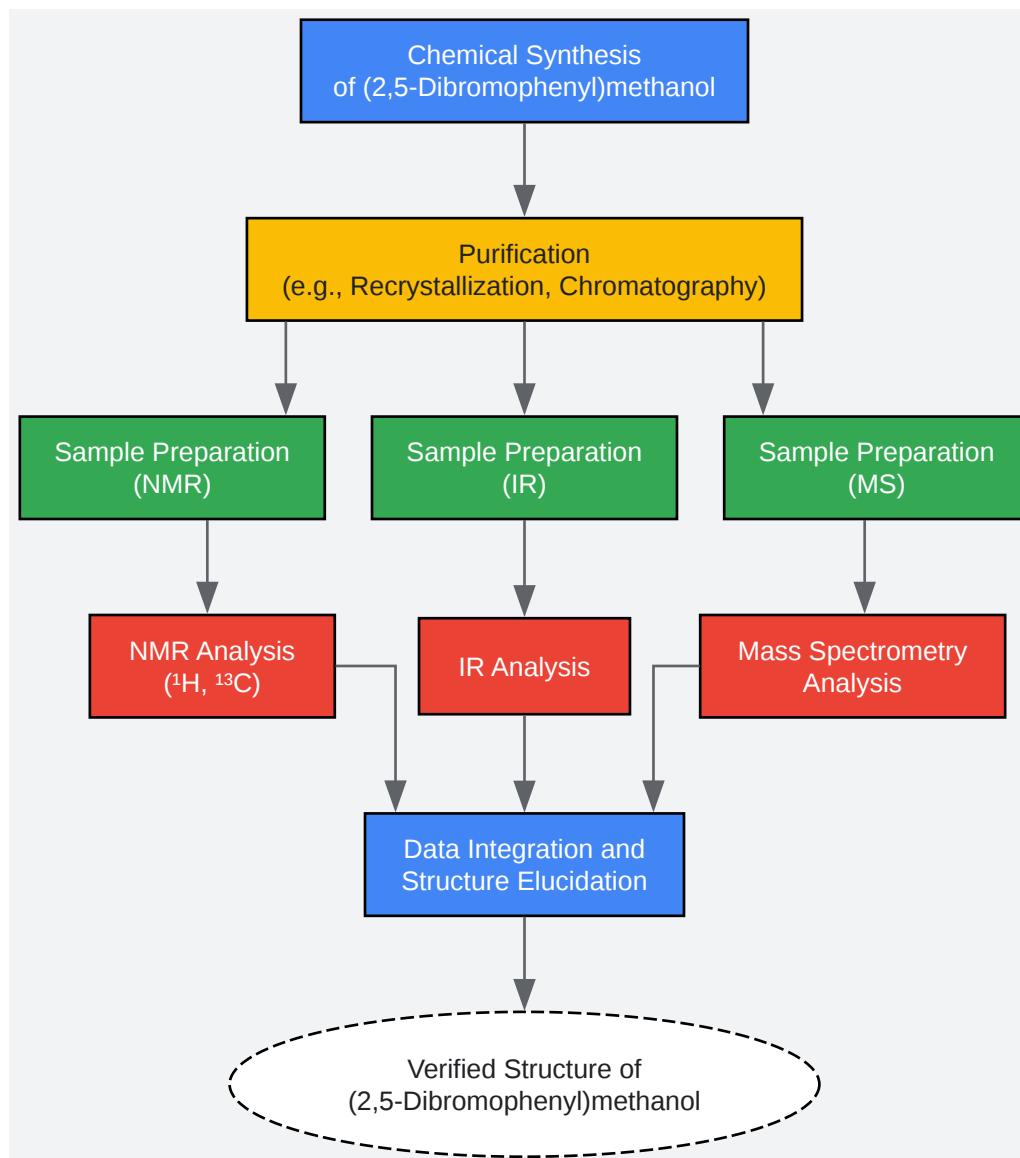
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):
  - Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC-MS).
  - The sample is vaporized in a high vacuum.
  - In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).<sup>[6]</sup> This process ejects an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).<sup>[7]</sup>
  - The excess energy from electron impact often causes the molecular ion to fragment into smaller, characteristic ions.
- Mass Analysis and Detection:
  - The positively charged ions are accelerated by an electric field.<sup>[7]</sup>
  - The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.<sup>[7]</sup>
  - A detector at the end of the mass analyzer records the abundance of each ion at a specific m/z value.
  - The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.<sup>[6]</sup>

## Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: Workflow for Spectroscopic Characterization.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)